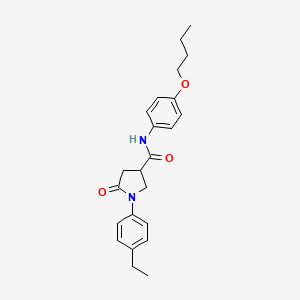![molecular formula C24H23N5O2S B5228827 N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)
N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its bioactivity . Piperazine derivatives have shown a wide range of pharmacological properties such as antibacterial activity against resistant pathogens, antimalarial activity, dual calcium channel blocking, antipsychotic activity, antifungal activity, and antitubercular, anticancer, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .Molecular Structure Analysis
The molecular structure of similar compounds is often deduced from their IR, 1H-NMR, and 13C-NMR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and NMR spectroscopy .Applications De Recherche Scientifique
Pharmaceutical Research
This compound exhibits properties that make it a candidate for drug development. It has been studied for its potential as an alkaline phosphatase inhibitor , which could have implications for treating bone diseases, diabetes, prostatic cancer, and liver dysfunction . Its structure, containing a piperazine ring, is common in molecules with a wide range of pharmacological activities.
Cancer Therapy
Research indicates that derivatives of this compound may serve as antibacterial and anticancer agents with mild cytotoxicity . This opens up avenues for the development of new therapeutic agents that can target specific cancer cells with minimal side effects.
Neurological Applications
The piperazine moiety within its structure is known to interact with various neurotransmitter receptors. This suggests potential applications in the treatment of neurological disorders, including Parkinson’s disease , where it could be used to detect fibrillar aggregates of proteins associated with the condition .
Environmental Remediation
Compounds like this one can be modified to create functionalized nanoparticles for environmental applications. These could include the removal of pollutants from water or soil, indicating its use in environmental remediation technologies .
Energy Storage
The structural motifs present in the compound are similar to those found in materials used for sodium-ion batteries . This suggests potential research applications in developing more efficient energy storage systems .
Biotechnology
Given its potential activity against various enzymes, this compound could be used in biotechnological applications, such as the development of enzyme inhibitors for industrial processes or research tools .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-32(31,20-11-5-2-6-12-20)27-23-24(26-22-14-8-7-13-21(22)25-23)29-17-15-28(16-18-29)19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAAKVQNJNZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)


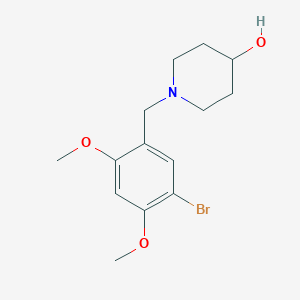
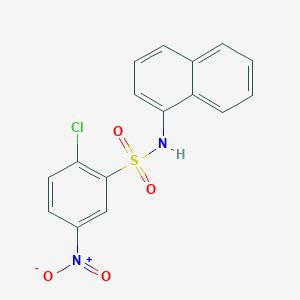
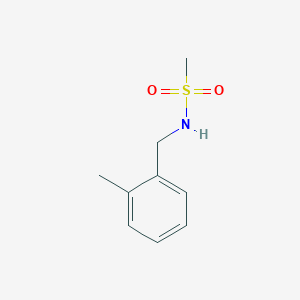

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
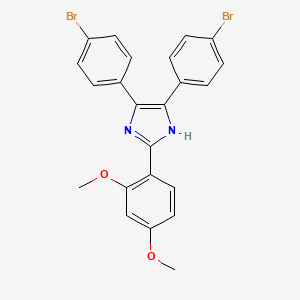
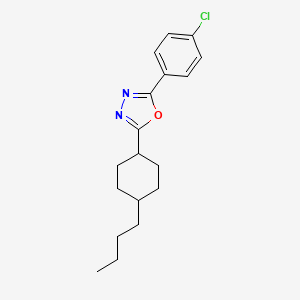
![(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)
![[1-({1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5228837.png)
